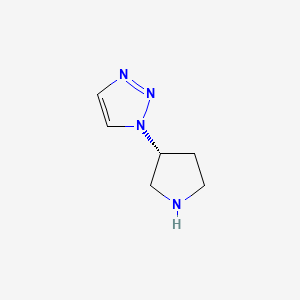
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, starting with a halogenated pyridine derivative, the halogen can be exchanged with a metal such as lithium or magnesium, and then reacted with a boron-containing reagent to form the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The palladium catalyst plays a crucial role in this process by undergoing oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Another pyridinylboronic acid used in similar cross-coupling reactions.
4-Pyridinylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
2-(Trifluoromethyl)pyridine-5-boronic acid: A compound with a similar trifluoromethyl group, used in various organic syntheses.
Uniqueness
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination enhances its reactivity and allows for the formation of diverse and complex organic molecules, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H7BF3NO2 |
|---|---|
Molekulargewicht |
204.94 g/mol |
IUPAC-Name |
[4-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-6(7(9,10)11)12-3-5(4)8(13)14/h2-3,13-14H,1H3 |
InChI-Schlüssel |
PJNARSMSNOCCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1C)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


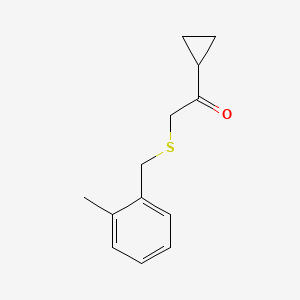
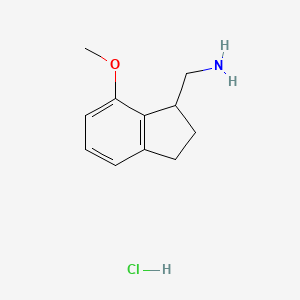
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
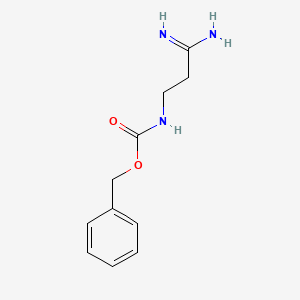
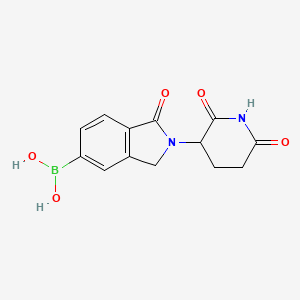

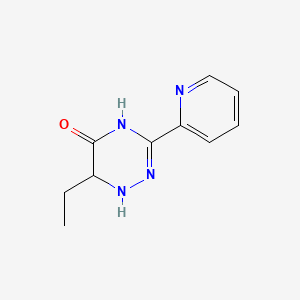
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
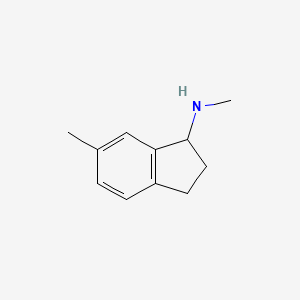
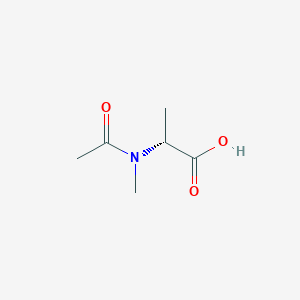
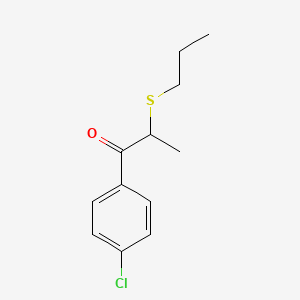
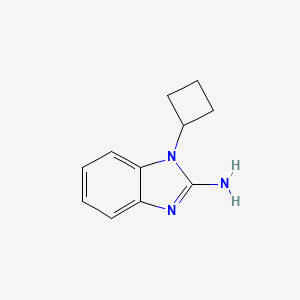
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
